molecular formula C8H3BrFNO3 B14079881 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Katalognummer: B14079881
Molekulargewicht: 260.02 g/mol
InChI-Schlüssel: DXOHPUGUMMQGHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzo[d][1,3]oxazine ring system. It is a white to pale yellow solid that is soluble in organic solvents but insoluble in water. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    8-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Chloro-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione makes it unique compared to its analogs

Eigenschaften

Molekularformel

C8H3BrFNO3

Molekulargewicht

260.02 g/mol

IUPAC-Name

5-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H3BrFNO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)

InChI-Schlüssel

DXOHPUGUMMQGHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1F)NC(=O)OC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.